molecular formula C11H11ClO2S B15237773 Methyl 6-chlorothiochromane-2-carboxylate CAS No. 2089650-60-0

Methyl 6-chlorothiochromane-2-carboxylate

Cat. No.: B15237773
CAS No.: 2089650-60-0
M. Wt: 242.72 g/mol
InChI Key: VOEXIGADWVZQJP-UHFFFAOYSA-N
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Description

Methyl 6-chlorothiochromane-2-carboxylate is an organic compound with the molecular formula C11H11ClO2S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chlorothiochromane-2-carboxylate typically involves the reaction of 6-chlorothiochroman-2-one with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorothiochromane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochromane derivative.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochromane derivatives.

    Substitution: Various substituted thiochromane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chlorothiochromane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chlorothiochromane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-chloro-2H-chromene-3-carboxylate
  • Methyl 2-chloro-6-methoxypyridine-4-carboxylate

Uniqueness

Methyl 6-chlorothiochromane-2-carboxylate is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2089650-60-0

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylate

InChI

InChI=1S/C11H11ClO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3

InChI Key

VOEXIGADWVZQJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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